Scyllo-inosamine-4-phosphate

Streptomycin biosynthesis Substrate specificity scyllo-inosamine 4-kinase

Scyllo-inosamine-4-phosphate (1-amino-1-deoxy-scyllo-inositol 4-phosphate) is a phosphorylated aminocyclitol that serves as the committed intermediate in the biosynthesis of the streptidine moiety of streptomycin-family antibiotics. With a molecular formula C6H14NO8P and monoisotopic mass 259.15 Da, this compound is the natural substrate for two successive enzymatic steps in the pathway: phosphorylation of scyllo-inosamine by scyllo-inosamine 4-kinase (EC 2.7.1.65) and transamidination by scyllo-inosamine-4-phosphate amidinotransferase (EC 2.1.4.2).

Molecular Formula C6H13NO8P-
Molecular Weight 258.14 g/mol
Cat. No. B1261351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyllo-inosamine-4-phosphate
Molecular FormulaC6H13NO8P-
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH3+]
InChIInChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/p-1/t1?,2-,3+,4+,5-,6?
InChIKeyAYESCHMRXGYEFV-UYSNGIAKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scyllo-inosamine-4-phosphate: Key Streptomycin Biosynthesis Intermediate for Aminocyclitol Research Procurement


Scyllo-inosamine-4-phosphate (1-amino-1-deoxy-scyllo-inositol 4-phosphate) is a phosphorylated aminocyclitol that serves as the committed intermediate in the biosynthesis of the streptidine moiety of streptomycin-family antibiotics [1]. With a molecular formula C6H14NO8P and monoisotopic mass 259.15 Da, this compound is the natural substrate for two successive enzymatic steps in the pathway: phosphorylation of scyllo-inosamine by scyllo-inosamine 4-kinase (EC 2.7.1.65) and transamidination by scyllo-inosamine-4-phosphate amidinotransferase (EC 2.1.4.2) [2]. Its strict stereochemical configuration (scyllo, all-trans hydroxyl arrangement) distinguishes it from other inosamine isomers and makes it the sole physiologically relevant entry point into streptidine biosynthesis [3].

Why Scyllo-inosamine-4-phosphate Cannot Be Replaced by Common Aminocyclitol Analogs in Streptomycin Pathway Studies


Aminocyclitol phosphates such as streptamine phosphate, 2-deoxystreptamine phosphate, and other inosamine isomers (myo-inosamine-2, neoinosamine-2, myo-inosamine-4) are often considered as interchangeable analogs, but this assumption is incorrect for streptomycin biosynthesis research. The biosynthetic gateway enzyme scyllo-inosamine 4-kinase (EC 2.7.1.65) exhibits stringent substrate specificity: it does not phosphorylate myo-inosamine-2, DL-myo-inosamine-4, or neoinosamine-2 at physiological concentrations, while the downstream amidinotransferase (EC 2.1.4.2) can accept alternative phosphorylated acceptors but with altered catalytic efficiency [1][2]. Furthermore, the phosphate group is esterified specifically at the 4-position para to the amino group by the kinase, whereas non-specific phosphatase-catalyzed phosphorylation yields isomers with phosphate ortho to the amino group that are not substrates for the amidinotransferase [3]. Thus, substituting with non-cognate aminocyclitol phosphates leads to pathway blockade or misrouting, undermining experimental validity.

Quantitative Differentiation Evidence for Scyllo-inosamine-4-phosphate vs. Inosamine and Aminocyclitol Analogs


Kinase Substrate Specificity: Scyllo-inosamine-4-phosphate vs. Non-Cognate Inosamine Isomers

Scyllo-inosamine 4-kinase (EC 2.7.1.65) exhibits strict substrate discrimination among inosamine stereoisomers. In a coupled phosphorylation-transamidination assay using dialyzed lysozyme extracts of S. bikiniensis, scyllo-inosamine produced substantial N-[14C]amidino-scyllo-inosamine-P (quantified by radiochromatography), whereas myo-inosamine-2, neoinosamine-2, and DL-myo-inosamine-4 yielded no detectable product at physiological concentrations [1]. Among all inosamine isomers tested, scyllo-inosamine was reported as the most active substrate [1]. The kinase does phosphorylate the inosadiamines streptamine and 2-deoxystreptamine, but these are downstream analogs that cannot serve as direct precursors to scyllo-inosamine-4-phosphate [2].

Streptomycin biosynthesis Substrate specificity scyllo-inosamine 4-kinase

Phosphate Donor Stringency: ATP Specificity of Scyllo-inosamine 4-Kinase

Scyllo-inosamine 4-kinase requires ATP as the phosphate donor; GTP, UTP, CTP, and TTP are not utilized. In direct enzyme assays, ATP with Mg2+ supported formation of N-[14C]amidino-scyllo-inosamine-P (2196 cpm), whereas GTP, UTP, CTP, and TTP yielded near-background signals (10–45 cpm, comparable to the no-donor control of 24 cpm) [1]. dATP can partially substitute [2]. This nucleotide specificity is critical for researchers designing coupled enzyme assays or seeking to radiolabel the product.

Enzyme kinetics Nucleotide specificity scyllo-inosamine 4-kinase

Biosynthetic Exclusivity: Scyllo-inosamine-4-phosphate as the Sole Native Entry Point into Streptidine Biosynthesis

Scyllo-inosamine-4-phosphate is the only phosphorylated inosamine that serves as the native substrate for scyllo-inosamine-4-phosphate amidinotransferase (EC 2.1.4.2) in the committed first transamidination step of streptidine biosynthesis: L-arginine + scyllo-inosamine-4-phosphate → L-ornithine + 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate [1]. While the amidinotransferase has broad substrate tolerance and can also transamidinate streptamine phosphate, 2-deoxystreptamine phosphate, and 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol 6-phosphate [2], these alternative acceptors are not physiological intermediates in streptomycin-producing organisms. The crystal structure of StrB1 amidinotransferase from S. griseus (PDB 1BWD, 3.1 Å resolution) revealed the scyllo-inosamine-4-phosphate binding mode, confirming the structural basis for recognition of the native substrate [3].

Streptomycin biosynthesis Pathway commitment Streptidine moiety

Phosphorylation Site Specificity: Para vs. Ortho Phosphorylation Determines Amidinotransferase Competence

The position of the phosphate group on the aminocyclitol ring is critical for downstream processing. scyllo-inosamine 4-kinase phosphorylates specifically at the 4-position (para to the amino group), generating a product that is a competent substrate for scyllo-inosamine-4-phosphate amidinotransferase. In contrast, streptomycin 6-phosphate phosphatase preparations phosphorylate aminodeoxy-scyllo-inositol at hydroxyl groups ortho to the amino group; none of these ortho-phosphorylated isomers serve as substrates for aminocyclitol 4-phosphate amidinotransferase [1]. For streptamine, kinase-catalyzed phosphorylation at the 4-position (para to one amino, ortho to the other) yields a product identical to that from phosphatase action, enabling amidinotransferase activity; this parity does not extend to mono-amino inosamine substrates [1]. This regiochemical requirement underscores why only kinase-generated scyllo-inosamine-4-phosphate is biosynthetically functional, not phosphatase-generated phospho-inosamines.

Phosphorylation regiochemistry Aminocyclitol phosphate Streptomycin biosynthesis

Recommended Procurement and Application Scenarios for Scyllo-inosamine-4-phosphate


In Vitro Reconstitution of Streptomycin / Streptidine Biosynthesis

Scyllo-inosamine-4-phosphate is the essential substrate for two-enzyme coupled assays (scyllo-inosamine 4-kinase + scyllo-inosamine-4-phosphate amidinotransferase) that recapitulate the first committed steps of streptidine biosynthesis. As demonstrated by Walker and Walker (1967), only the cognate scyllo configuration yields product; researchers must avoid substituting with myo-inosamine-2, neoinosamine-2, or DL-myo-inosamine-4, which are not phosphorylated by the kinase at physiological concentrations [1]. The compound is also required for studying the amidinotransferase mechanism elucidated by the Fritsche et al. (1998) crystal structure (PDB 1BWD), where molecular modeling of scyllo-inosamine-4-phosphate binding identified key active-site residues [2].

Enzymatic Synthesis of Radiolabeled N-Amidino-scyllo-inosamine-4-phosphate

For laboratories producing 14C- or 3H-labeled intermediates for metabolic tracing, scyllo-inosamine-4-phosphate serves as the acceptor in the transamidination reaction with L-[guanidino-14C]arginine catalyzed by scyllo-inosamine-4-phosphate amidinotransferase [1]. The reaction requires ATP as the exclusive phosphate donor for the preceding kinase step, as GTP, UTP, CTP, and TTP are not utilized (≤45 cpm vs. 2196 cpm for ATP) [1]. This nucleotide specificity must be considered when designing one-pot synthesis protocols.

High-Throughput Screening for Inhibitors of Aminoglycoside Antibiotic Biosynthesis

Scyllo-inosamine-4-phosphate is the native substrate for developing inhibitor screens targeting scyllo-inosamine-4-phosphate amidinotransferase (StrB1), a potential target for blocking streptomycin production in pathogenic Streptomyces or for engineering aminoglycoside yields in industrial strains. The crystal structure of StrB1 (PDB 1BWD, 3.1 Å resolution) provides the structural framework for rational inhibitor design, with the scyllo-inosamine-4-phosphate binding mode computationally modeled in the active site [2]. Alternative acceptor substrates (streptamine phosphate, 2-deoxystreptamine phosphate) can serve as counterscreens to assess inhibitor selectivity [3].

Metabolic Engineering of Aminoglycoside Antibiotic Production in Heterologous Hosts

For synthetic biology efforts aimed at producing streptomycin or novel aminoglycosides in heterologous hosts (e.g., E. coli, Streptomyces coelicolor), scyllo-inosamine-4-phosphate is a critical pathway intermediate that must be generated in vivo. The gene encoding scyllo-inosamine 4-kinase (strD/stsE, KEGG ortholog K04339) and the amidinotransferase strB1 (KEGG ortholog K04340) are required, and the pathway cannot be bypassed by feeding non-cognate inosamine isomers or unphosphorylated analogs [1][4]. Procurement of authentic scyllo-inosamine-4-phosphate as an analytical standard is essential for LC-MS verification of pathway intermediate accumulation.

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